2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one 2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1306604-32-9
VCID: VC3403470
InChI: InChI=1S/C13H21ClN2O2/c14-10-12(17)15-8-4-11(5-9-15)13(18)16-6-2-1-3-7-16/h11H,1-10H2
SMILES: C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)CCl
Molecular Formula: C13H21ClN2O2
Molecular Weight: 272.77 g/mol

2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one

CAS No.: 1306604-32-9

Cat. No.: VC3403470

Molecular Formula: C13H21ClN2O2

Molecular Weight: 272.77 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one - 1306604-32-9

Specification

CAS No. 1306604-32-9
Molecular Formula C13H21ClN2O2
Molecular Weight 272.77 g/mol
IUPAC Name 2-chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C13H21ClN2O2/c14-10-12(17)15-8-4-11(5-9-15)13(18)16-6-2-1-3-7-16/h11H,1-10H2
Standard InChI Key GDTRQGLQEYJMMM-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)CCl
Canonical SMILES C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)CCl

Introduction

Chemical Identity and Basic Properties

2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one, registered in PubChem with CID 54592458, is a chlorinated ketone derivative with significant potential for pharmaceutical and chemical research applications. This compound belongs to the broader class of heterocyclic organic compounds containing nitrogen, oxygen, and chlorine atoms arranged in a specific molecular architecture .

The compound's key identification parameters are summarized in Table 1:

PropertyValue
Molecular FormulaC13H21ClN2O2
Molecular Weight272.77 g/mol
InChIInChI=1S/C13H21ClN2O2/c14-10-12(17)15-8-4-11(5-9-15)13(18)16-6-2-1-3-7-16
InChIKeyGDTRQGLQEYJMMM-UHFFFAOYSA-N
SMILESC1CCN(CC1)C(=O)C2CCN(CC2)C(=O)CCl
Creation Date2011-12-16
Last Modified2025-03-08

According to PubChem data, this compound was initially added to the database in December 2011, with the most recent modification occurring in March 2025 .

Structural Characteristics

Molecular Structure

The structure of 2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one consists of three primary components:

  • A central piperidine ring (a six-membered heterocyclic ring containing one nitrogen)

  • A second piperidine ring attached to the 4-position of the first ring through a carbonyl linkage

  • A chloroacetyl group (2-chloro-1-oxoethyl) attached to the nitrogen of the first piperidine ring

This arrangement creates a molecule with two amide bonds, each with distinct chemical reactivity profiles. The piperidine-1-carbonyl group forms an amide linkage between the two piperidine rings, while the chloroacetyl moiety introduces a reactive α-halo carbonyl functionality .

Functional Groups

The compound contains several important functional groups that contribute to its chemical properties:

  • Two piperidine rings: Saturated heterocyclic amines with nitrogen atoms at position 1 in each ring

  • Two amide bonds: The piperidine-1-carbonyl connection and the bond formed by the chloroacetyl group

  • A chloromethyl group: The chlorine atom attached to the terminal carbon provides a reactive site for nucleophilic substitution reactions

These functional groups collectively determine the compound's reactivity patterns, solubility characteristics, and potential biological interactions .

Comparison with Structurally Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding 2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-oneC13H21ClN2O2272.77Reference compound
2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-oneC12H19ClN2O2258.74Contains pyrrolidine instead of second piperidine ring
2-CHLORO-1-PIPERIDIN-1-YL-ETHANONEC7H12ClNO161.63Single piperidine ring without second ring attachment
2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-oneVariableVariableContains ethoxymethyl group and propanoyl instead of acetyl

The most closely related analogue is 2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one, which differs only in containing a pyrrolidine ring (5-membered) instead of the second piperidine ring (6-membered) . This structural difference would likely affect the three-dimensional conformation of the molecule and potentially its biological activity profile.

Simple Piperidine Derivatives

The compound 2-CHLORO-1-PIPERIDIN-1-YL-ETHANONE (CAS: 1440-60-4) represents a simpler structural relative, containing just a single piperidine ring attached to a chloroacetyl group. This compound has been more extensively characterized, with documented physical properties including:

  • Physical state: Yellow liquid

  • Boiling point: 85°C at 0.08mm pressure

  • Molecular formula: C7H12ClNO

  • Molecular weight: 161.63 g/mol

These properties provide insight into how the more complex structure of our target compound might affect its physical characteristics. The additional piperidine ring and carbonyl linkage in 2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one would likely increase its molecular interactions, potentially affecting properties such as boiling point, melting point, and solubility.

Structure-Activity Relationship Considerations

Insights from structure-activity relationship studies of related compounds provide valuable context for understanding the potential biological significance of 2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one:

Research described in search result demonstrates that minor structural modifications in heterocyclic compounds can dramatically impact biological activity. For example:

"Replacement of the rigid piperazine ring with the flexible ethylenediamine spacer resulted in the loss of whole-cell activity for compound 2 while retaining activity against the enzyme. Modification of the piperazine ring by inclusion of a methyl group at position-3 (compound 3) resulted in profound loss of both biochemical and whole-cell activities."

While these findings relate to piperazine rather than piperidine derivatives, they illustrate the principle that subtle structural changes can significantly influence biological properties. The specific arrangement of functional groups in 2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one may therefore confer unique biological activities that would warrant further investigation.

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